REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([OH:14])[CH:8]=[CH:7]2)[CH2:2][CH3:3].[F:15]C(F)(F)S([O-])(=O)=O.[Na+].Cl>ClCCl.O>[F:15][C:10]1[C:11]2[C:6](=[CH:5][C:4]([CH2:1][CH2:2][CH3:3])=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]=1[OH:14] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1C=C2C=CC(=CC2=CC1)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Na+]
|
Name
|
N,N′-difluoro-2,21′-dipyridinium bistetrafluoroborate
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting organic phase was then separated
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous phase was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The organic phase and the material thus extracted
|
Type
|
WASH
|
Details
|
were together washed sequentially with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain an oily matter which
|
Type
|
CUSTOM
|
Details
|
was then purified through silica gel column chromatography (hexane/ethyl acetate=9/1)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC2=CC(=CC=C12)CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 800.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |